molecular formula C21H23FN4O2S2 B2941299 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 863586-79-2

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2941299
CAS No.: 863586-79-2
M. Wt: 446.56
InChI Key: IHHAEIKYXJJKFQ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, a pyridin-3-yl ethyl chain, and a thiophene-2-sulfonamide moiety. The fluorine atom at the phenyl ring may enhance metabolic stability and lipophilicity, while the thiophene sulfonamide group could influence solubility and binding affinity.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S2/c22-18-6-1-2-7-19(18)25-10-12-26(13-11-25)20(17-5-3-9-23-15-17)16-24-30(27,28)21-8-4-14-29-21/h1-9,14-15,20,24H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHAEIKYXJJKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative, such as 3-bromopyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).

    Introduction of the Thiophene Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or at the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases (e.g., NaOH, KOH) are often employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced sulfonamides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and thereby influencing neurological pathways. This modulation can result in therapeutic effects, such as alleviation of symptoms in psychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with piperazine-based inhibitors and sulfonamide derivatives. Below is a comparative analysis with structurally related compounds, including insights from the provided evidence on K-604, an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor.

Compound Core Structure Key Substituents Target/Activity Pharmacokinetic Properties
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide Piperazine, pyridine, thiophene 2-Fluorophenyl, pyridin-3-yl ethyl, thiophene-2-sulfonamide Hypothesized: CNS receptors or metabolic enzymes Predicted: Enhanced metabolic stability (fluorine), moderate solubility (sulfonamide)
K-604 [2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis-(methylthio)pyridin-3-yl)acetamide HCl] Piperazine, pyridine, benzimidazole Benzoimidazolylthio, bis-methylthio pyridine, acetamide ACAT-1 inhibitor (IC₅₀: 0.17 µM) Short half-life (1.2–2.4 hr in rats); metabolized via oxidation and demethylation
L-765,314 (Piperazine-based 5-HT₁A antagonist) Piperazine, pyrimidine Fluorophenyl, pyrimidinyl 5-HT₁A receptor (Ki: 1.8 nM) High oral bioavailability (>80%); moderate plasma protein binding (85%)

Key Findings:

Target Specificity: K-604’s benzoimidazolylthio group confers strong ACAT-1 inhibition (IC₅₀: 0.17 µM) . In contrast, the thiophene sulfonamide group in the target compound may shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrase or serotonin receptors). Fluorinated phenylpiperazines (e.g., L-765,314) often exhibit high CNS penetration due to fluorine’s lipophilicity-enhancing effects. This suggests the target compound may have superior blood-brain barrier permeability compared to non-fluorinated analogs.

Metabolic Stability: K-604 undergoes rapid hepatic metabolism via oxidation and demethylation, leading to a short half-life .

Solubility and Bioavailability :

  • Sulfonamide groups (as in the target compound) typically improve aqueous solubility compared to K-604’s acetamide and benzimidazolylthio moieties. However, this may come at the cost of increased plasma protein binding, reducing free drug concentrations.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning with the appropriate piperazine derivatives and thiophene sulfonamides. The process often includes the use of acetonitrile as a solvent and potassium carbonate as a base, followed by purification techniques such as silica gel column chromatography to isolate the desired product .

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives possess significant inhibitory concentrations (IC50) against this bacterium, suggesting promise as anti-tubercular agents .

2. Anti-Virulence Activity

The compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB), which plays a crucial role in the virulence of Mycobacterium tuberculosis. By inhibiting PtpB, the compound interferes with signal transduction pathways in macrophages, potentially reducing the pathogenicity of the bacteria .

3. Neuropharmacological Effects

This compound also exhibits notable effects on neurotransmitter systems. It has been shown to bind with high affinity to dopamine receptors, particularly D4 receptors, which are implicated in various neuropsychiatric disorders. The structure-affinity relationship studies demonstrate that modifications in the piperazine moiety can significantly enhance receptor binding affinity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Component Impact on Activity
Piperazine RingEssential for receptor binding and activity modulation
Thiophene SulfonamideContributes to antimicrobial properties
2-Fluorophenyl GroupEnhances neuropharmacological effects

Studies have shown that variations in these components can lead to significant changes in both potency and selectivity towards specific biological targets .

Case Study 1: Antitubercular Activity

A series of derivatives based on similar scaffolds were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular drugs .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, derivatives were evaluated for their binding affinity at dopamine receptors. One derivative demonstrated an IC50 of 0.057 nM at the D4 receptor, highlighting its potential as a therapeutic agent for conditions related to dopaminergic dysregulation .

Q & A

Q. Yield Optimization Strategies :

  • Control reaction temperature (0–5°C during sulfonylation to minimize side reactions).
  • Use excess sulfonyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
  • Monitor intermediates via TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

Answer:
Essential Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.8–8.2 ppm). Pyridinyl protons appear as distinct aromatic signals (δ 7.0–8.5 ppm) .
    • 19F NMR : Confirm fluorine presence (δ -110 to -120 ppm for 2-fluorophenyl) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Q. Purity Assessment :

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA): Purity >95% required for pharmacological studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperazine-thiophene sulfonamide derivatives?

Answer:
Methodological Approaches :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
  • Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography (e.g., comparing piperazine ring conformations) .
  • Meta-Analysis : Cross-reference data with PubChem bioactivity databases to identify outliers or assay-specific artifacts .

Example : Discrepancies in serotonin receptor (5-HT1A) binding may arise from divergent radioligand concentrations. Use a fixed ligand concentration (1 nM) and competitive binding protocols .

Advanced: What computational methods are suitable for predicting receptor binding affinity and selectivity?

Answer:
Key Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D2/D3 receptors). Focus on sulfonamide oxygen hydrogen bonds and fluorine-mediated hydrophobic contacts .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust docking) .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) using Hammett σ constants and CoMFA .

Validation : Compare computational predictions with experimental IC50 values from radioligand displacement assays .

Advanced: How does the fluorine substitution pattern on the phenyl ring influence pharmacological properties?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • 2-Fluorophenyl vs. 4-Fluorophenyl :
    • 2-Fluorine : Enhances D2 receptor selectivity due to steric effects on piperazine conformation (ΔG binding = -9.2 kcal/mol vs. -8.5 kcal/mol for 4-F) .
    • 4-Fluorine : Increases metabolic stability (t1/2 = 2.1 h vs. 1.3 h for 2-F in liver microsomes) due to reduced CYP3A4 oxidation .

Q. Experimental Validation :

  • Synthesize analogs with varying halogen positions.
  • Test in vitro binding (Ki values) and pharmacokinetic profiles (Caco-2 permeability, microsomal stability) .

Advanced: What crystallographic techniques are recommended for resolving ambiguities in molecular conformation?

Answer:
X-ray Diffraction Protocols :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve piperazine chair vs. boat conformations (torsion angles θ = 55–65° for chair) .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Confirm sulfonamide geometry (S–N bond length: 1.63 ± 0.02 Å) .

Case Study : A related compound (COF-5) showed eclipsed vs. staggered layer stacking via PXRD, resolving polymorphism issues .

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